(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone
CAS No.: 1421497-50-8
Cat. No.: VC5341229
Molecular Formula: C19H17ClFN5O
Molecular Weight: 385.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421497-50-8 |
|---|---|
| Molecular Formula | C19H17ClFN5O |
| Molecular Weight | 385.83 |
| IUPAC Name | (2-chloro-4-fluorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H17ClFN5O/c20-16-13-14(21)3-4-15(16)19(27)26-11-9-25(10-12-26)18-6-5-17(22-23-18)24-7-1-2-8-24/h1-8,13H,9-12H2 |
| Standard InChI Key | AGPAOPUGMGHZET-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound features a piperazine-pyridazine-pyrrole backbone linked to a 2-chloro-4-fluorophenyl methanone group. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 3-position with a piperazine moiety and at the 6-position with a pyrrole ring. The methanone group bridges the piperazine nitrogen to the halogenated phenyl ring, introducing steric and electronic complexity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1421497-50-8 |
| Molecular Formula | C19H17ClFN5O |
| Molecular Weight | 385.83 g/mol |
| IUPAC Name | (2-chloro-4-fluorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |
The pyridazine-pyrrole interaction creates a conjugated system that may enhance π-π stacking interactions with biological targets, while the chloro-fluorophenyl group contributes to lipophilicity and potential target binding.
Synthesis and Purification Strategies
Key Synthetic Steps
The synthesis involves three primary stages:
-
Formation of the pyridazine-pyrrole core: Cyclocondensation reactions between diketones and hydrazines yield the pyridazine ring, followed by palladium-catalyzed coupling to introduce the pyrrole group.
-
Piperazine functionalization: The pyridazine-pyrrole intermediate undergoes nucleophilic substitution with piperazine under basic conditions.
-
Methanone linkage: A Friedel-Crafts acylation attaches the 2-chloro-4-fluorophenyl group to the piperazine nitrogen.
Chromatographic techniques (e.g., flash column chromatography) are critical for isolating the final product due to the polarity differences between intermediates.
Challenges in Synthesis
-
Steric hindrance from the bulky pyrrole and chloro-fluorophenyl groups complicates acylation reactions.
-
Regioselectivity during pyridazine functionalization requires precise temperature and catalyst control.
Physicochemical Properties
Solubility and Stability
While solubility data remain unpublished, the compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring membrane permeability. The electron-withdrawing chloro and fluoro substituents increase metabolic stability by reducing oxidative degradation.
Spectroscopic Characterization
-
NMR: The ¹H-NMR spectrum shows distinct signals for the pyrrole protons (δ 6.2–6.4 ppm) and piperazine methylenes (δ 3.1–3.5 ppm).
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 386.0 [M+H]⁺.
Future Research Directions
Priority Investigations
-
In vitro screening against neurotransmitter receptors (e.g., 5-HT2A, D2) and oncogenic kinases.
-
ADMET profiling to assess bioavailability and toxicity.
-
X-ray crystallography to resolve binding modes with biological targets.
Synthetic Optimization
-
Exploring microwave-assisted synthesis to reduce reaction times.
-
Investigating biocatalytic methods for greener piperazine functionalization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume